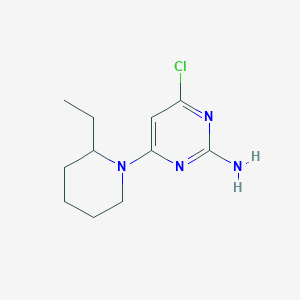

4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine

CAS No.: 1252555-02-4

Cat. No.: VC2669285

Molecular Formula: C11H17ClN4

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1252555-02-4 |

|---|---|

| Molecular Formula | C11H17ClN4 |

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C11H17ClN4/c1-2-8-5-3-4-6-16(8)10-7-9(12)14-11(13)15-10/h7-8H,2-6H2,1H3,(H2,13,14,15) |

| Standard InChI Key | TUJDXKYFRBKGAU-UHFFFAOYSA-N |

| SMILES | CCC1CCCCN1C2=CC(=NC(=N2)N)Cl |

| Canonical SMILES | CCC1CCCCN1C2=CC(=NC(=N2)N)Cl |

Introduction

Chemical Structure and Properties

4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine consists of a pyrimidine core with three key functional groups: a chlorine atom at position 4, an amino group at position 2, and a 2-ethylpiperidine substituent at position 6. This structural arrangement confers unique physicochemical properties that distinguish it from related pyrimidine derivatives.

Basic Identification Data

The compound is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| IUPAC Name | 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine |

| CAS Number | 1252555-02-4 |

| Molecular Formula | C₁₁H₁₇ClN₄ |

| Molecular Weight | 240.73 g/mol |

| MDL Number | MFCD23715688 |

Physicochemical Properties

Based on predictive modeling and structural analysis, the compound exhibits the following physical and chemical properties:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 443.6±55.0 °C | Predicted |

| Density | 1.203±0.06 g/cm³ | Predicted |

| pKa | 4.77±0.10 | Predicted |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents such as DMSO, DMF, methanol | Expected based on structure |

The compound's relatively high boiling point is consistent with its molecular weight and the presence of multiple functional groups capable of hydrogen bonding . The predicted pKa value of 4.77 indicates moderate acidity for the amino group, which is influenced by the electron-withdrawing effects of the pyrimidine ring and chlorine substituent .

Structural Relationships and Classification

Related Compounds and Structural Analogs

4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine belongs to a broader class of substituted pyrimidines. Several structurally related compounds have been reported in the literature:

-

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS: 322691-38-3)

-

4-Chloro-6-(2-methoxyphenyl)pyrimidin-2-amine (CAS: 862168-11-4)

These compounds share the fundamental chloropyrimidine scaffold with various substituents, allowing for comparative structure-activity relationship studies and providing insights into the potential applications of 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine.

Functional Group Analysis

The compound contains several key functional groups that contribute to its chemical reactivity and potential applications:

-

Pyrimidine Core: A heterocyclic aromatic ring with two nitrogen atoms that serves as the central scaffold

-

Primary Amine (-NH₂): Located at position 2, capable of participating in various nucleophilic reactions and hydrogen bonding

-

Chlorine Substituent: A reactive site for nucleophilic aromatic substitution reactions

-

2-Ethylpiperidine Group: A saturated heterocyclic ring with an ethyl substituent providing hydrophobicity and steric bulk

The combination of these functional groups creates a molecule with diverse reactivity patterns and potential binding interactions with biological targets.

Analytical Methods and Characterization

While specific analytical data for 4-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-2-amine is limited in the available literature, standard analytical techniques would be applicable for its characterization:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the pyrimidine C-5 proton, amino group protons, and the complex pattern of the ethylpiperidine substituent

-

Mass Spectrometry: Expected to show a molecular ion peak at m/z 240.73, with characteristic fragmentation patterns

-

Infrared Spectroscopy: Would exhibit characteristic bands for N-H stretching (amino group), C=N stretching (pyrimidine ring), and C-Cl stretching

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods would be applicable for purity determination and quality control, likely using reverse-phase conditions due to the compound's mixed hydrophilic-hydrophobic character.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume